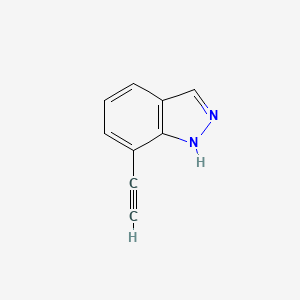

7-Ethynyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-ethynyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-2-7-4-3-5-8-6-10-11-9(7)8/h1,3-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRGQMHAEDLRBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Ethynyl 1h Indazole and Analogues

Modern Approaches to Indazole Ring Formation

The construction of the indazole core has evolved significantly from classical condensation reactions. Contemporary methods often employ transition-metal catalysis and electrochemical protocols to achieve higher efficiency, milder reaction conditions, and broader substrate scope. These advanced strategies are crucial for accessing complex indazole derivatives, including those with substitution at the 7-position.

Transition Metal-Catalyzed Cyclization Reactions

Transition metals have proven to be powerful catalysts for the formation of the indazole ring system through various intramolecular cyclization reactions. These methods often involve the formation of carbon-nitrogen or nitrogen-nitrogen bonds as the key ring-closing step.

Palladium-catalyzed intramolecular C-H amination has emerged as a potent strategy for the synthesis of 1H-indazoles. This approach typically involves the cyclization of appropriately substituted aryl hydrazones. The reaction proceeds through a chelate-assisted C-H activation, followed by reductive elimination to form the N-N bond and the indazole ring.

A notable example involves the palladium-catalyzed cyclization of arylhydrazones derived from 2-bromoaldehydes and 2-bromoacetophenones to yield 1-aryl-1H-indazoles. researchgate.net The choice of ligand is critical, with chelating phosphines like rac-BINAP and DPEphos being particularly effective. researchgate.net This methodology's success is highly dependent on the purity of the starting hydrazone. researchgate.net Furthermore, a palladium-catalyzed double C(sp2)–H bond functionalization has been described, involving a sequential nitration and cyclization of a sulfonyl hydrazide to afford indazole derivatives under mild conditions. rsc.org

| Catalyst System | Ligand | Base | Substrate | Product | Yield |

| Pd(dba)2 | rac-BINAP, DPEphos, or dppf | Cs2CO3 or K3PO4 | Arylhydrazones of 2-bromoaldehydes | 1-Aryl-1H-indazoles | Good to High |

This table summarizes the conditions for palladium-catalyzed intramolecular amination for the synthesis of 1-aryl-1H-indazoles.

Copper catalysis offers an alternative and often more economical approach to indazole synthesis. Copper-catalyzed methods frequently proceed via oxidative N-N bond formation. A facile synthesis of 1H-indazoles has been developed using a Cu(OAc)2-catalyzed N-N bond formation with oxygen as the terminal oxidant. acs.orgthieme-connect.com This process starts from readily available 2-aminobenzonitriles, which react with organometallic reagents to form o-aminoaryl N-H ketimine species that subsequently cyclize. acs.orgthieme-connect.com

In a different approach, 2H-indazoles can be synthesized through a copper-catalyzed, one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). acs.org The copper catalyst is crucial for both the C-N and N-N bond formation steps. acs.org This method demonstrates a broad substrate scope and high tolerance for various functional groups. acs.org

| Copper Salt | Ligand | Solvent | Key Transformation |

| Cu(OAc)2 | - | DMSO | Oxidative N-N bond formation |

| CuI | TMEDA | DMSO | C-N and N-N bond formation |

This table presents examples of copper-mediated strategies for the synthesis of indazoles.

The [3+2] annulation of arynes with hydrazones provides a powerful and modular route to substituted 1H-indazoles. organic-chemistry.orgnih.gov This methodology allows for the construction of the indazole skeleton under mild conditions. Both N-tosylhydrazones and N-aryl/alkylhydrazones can be utilized, leading to a variety of indazole products. nih.gov The reaction of N-tosylhydrazones with arynes can proceed through the in situ generation of diazo compounds, which then undergo a 1,3-dipolar cycloaddition with the aryne. organic-chemistry.org

This approach has been successfully applied to the synthesis of 1-alkyl-1H-indazoles from arynes and N,N-dimethylhydrazones in a one-pot fashion. nih.gov The reaction can be initiated by either NCS-chlorination/aryne annulation or Ac2O-acylation/deprotection protocols. nih.gov

| Hydrazone Type | Aryne Precursor | Conditions | Product |

| N-Tosylhydrazones | o-(Trimethylsilyl)aryl triflates | CsF or TBAF | 3-Substituted indazoles |

| N,N-Dimethylhydrazones | o-(Trimethylsilyl)aryl triflates | NCS or Ac2O | 1-Alkyl-1H-indazoles |

This table illustrates the versatility of the aryne and hydrazone [3+2] annulation approach for synthesizing substituted indazoles.

Electrochemical Synthesis Protocols

Electrochemical methods represent a green and sustainable alternative for the synthesis of indazoles, avoiding the need for chemical oxidants. rsc.org These protocols often proceed under mild conditions and can offer unique reactivity.

The electrochemical radical Csp2-H/N-H cyclization of arylhydrazones is an efficient method for constructing the 1H-indazole framework. rsc.orgresearchgate.net This approach utilizes an anodic oxidation to generate an N-centered radical from the arylhydrazone, which then undergoes intramolecular cyclization onto an aromatic C-H bond. rsc.org The reaction is typically carried out in an undivided cell with simple carbon-based electrodes. rsc.org

The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent or co-solvent can be crucial, as it can promote the formation of the necessary N-free radicals. rsc.orgresearchgate.net This methodology is operationally simple and can be performed with inexpensive electrode materials. rsc.org A variety of 1H-indazole derivatives can be synthesized in moderate to good yields using this metal- and oxidant-free method. rsc.orgrsc.org

| Electrode Material | Solvent System | Key Feature |

| Carbon-based | DCM/HFIP | Metal- and chemical oxidant-free |

This table highlights the key aspects of the electrochemical radical cyclization of arylhydrazones for 1H-indazole synthesis.

Selective Electrochemical Synthesis of 1H-Indazole N-Oxides

Recent advancements in synthetic chemistry have introduced novel electrochemical methods for the preparation of indazole derivatives. A notable development is the selective electrochemical synthesis of 1H-indazole N-oxides, which serve as versatile intermediates for further functionalization. nih.gov This method's outcome is highly dependent on the choice of cathode material. nih.govresearchgate.net

When a reticulated vitreous carbon (RVC) cathode is used, a wide array of 1H-indazole N-oxides can be synthesized with high selectivity. nih.govresearchgate.net This electrochemical protocol is robust, tolerating both electron-rich and electron-poor substrates. nih.gov The resulting 1H-indazole N-oxides are valuable precursors due to their rich reactivity, which allows for diverse C-H functionalization reactions. nih.gov Mechanistic studies, including electron paramagnetic resonance spectroscopy and cyclic voltammetry, suggest the reaction proceeds through a radical pathway involving iminoxyl radicals. nih.gov Conversely, using a zinc (Zn) cathode leads to the deoxygenation of the electrosynthesis products, yielding the corresponding N-heteroaromatics through cathodic cleavage of the N-O bond. nih.gov This divergent approach highlights the power of electrochemistry to selectively generate either indazoles or their N-oxide analogues, which can be key precursors for complex derivatives. nih.govresearchgate.net

Introduction of the Ethynyl (B1212043) Moiety via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds in organic synthesis. nih.govacs.org These reactions are central to introducing the ethynyl moiety onto the indazole core, providing a direct and efficient route to 7-ethynyl-1H-indazole. The strategy typically involves coupling a functionalized indazole, such as a 7-halo or 7-triflyloxy derivative, with a suitable terminal alkyne. researchgate.net

Sonogashira Coupling for Ethynylation at the Indazole Core

The Sonogashira reaction is a premier cross-coupling method for forming a bond between a sp² carbon (from an aryl or vinyl halide/triflate) and a sp carbon (from a terminal alkyne). wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgresearchgate.net It is known for its mild reaction conditions, often proceeding at room temperature, which allows for excellent functional group tolerance. wikipedia.org

This methodology has been successfully applied to the synthesis of ethynyl-indazoles. researchgate.netnih.gov For the synthesis of this compound, a 7-functionalized indazole precursor is reacted with a protected or terminal alkyne, such as trimethylsilylacetylene, under standard Sonogashira conditions. The use of a silyl-protected alkyne is common to prevent undesired side reactions like Glaser homocoupling. wikipedia.org The protecting group can then be readily removed to yield the terminal alkyne. wikipedia.org

Table 1: Representative Conditions for Sonogashira Coupling on an Indazole Scaffold Data derived from a study on the synthesis of this compound. researchgate.net

| Parameter | Condition |

| Indazole Substrate | 7-OTf-1H-indazole |

| Alkyne Reagent | Trimethylsilylacetylene |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (10 mol%) |

| Copper Co-catalyst | CuI (30 mol%) |

| Base | Triethylamine (Et₃N) |

| Solvent | Acetonitrile (MeCN) |

| Temperature | Room Temperature |

| Yield | 96% (for the protected intermediate) |

Divergent Synthesis from Functionalized Indazole Scaffolds

A divergent synthetic approach offers an efficient pathway to a variety of substituted indazoles from a common, functionalized intermediate. researchgate.net By creating a versatile indazole scaffold bearing a reactive group at the C7-position, a wide range of substituents, including the ethynyl moiety, can be introduced through various cross-coupling reactions. This strategy is particularly powerful for creating libraries of analogues for structure-activity relationship studies. researchgate.net Key precursors for this approach include 7-trifluoromethanesulfonyloxy-1H-indazole and 7-iodo-1H-indazole. researchgate.net

The trifluoromethanesulfonate (B1224126) (triflate, OTf) group is an excellent leaving group for palladium-catalyzed cross-coupling reactions due to its high reactivity. 7-OTf-1H-indazole is a stable, crystalline solid that serves as a potent building block for divergent syntheses. researchgate.net It can be prepared in high yield from 7-hydroxy-1H-indazole. researchgate.net The utility of this precursor was demonstrated through its successful conversion to this compound via a Sonogashira coupling with trimethylsilylacetylene, followed by desilylation. The reaction proceeds efficiently under mild conditions, affording the desired product in high yield. researchgate.net

Aryl iodides are highly reactive partners in palladium-catalyzed cross-coupling reactions. rsc.org 7-Iodo-1H-indazole is another key precursor that can be synthesized from 7-amino-1H-indazole via a Sandmeyer-type reaction. researchgate.net This iodo-derivative readily participates in Sonogashira coupling reactions to install the ethynyl group at the C7-position. The direct comparison of reactivity between the 7-iodo and 7-OTf precursors shows that both are effective substrates, providing chemists with flexibility in their synthetic design based on precursor availability and the specific reaction conditions required. researchgate.net

Regioselective Functionalization of the Indazole Nucleus

Achieving regioselectivity in the functionalization of the indazole nucleus is a critical challenge in the synthesis of specific isomers like this compound. researchgate.net The electronic and steric properties of the indazole ring, along with the influence of existing substituents, dictate the position of further modifications. nih.gov

Direct functionalization often requires carefully chosen conditions to favor substitution at a particular carbon atom. For instance, direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved, providing a handle for subsequent palladium-mediated cross-coupling reactions at the C7 position. nih.gov The synthesis of precursors like 7-OTf-1H-indazole and 7-iodo-1H-indazole from 7-nitro-1H-indazole is another example of a regioselective pathway that enables exclusive functionalization at the desired position. researchgate.net

Furthermore, the inherent reactivity of the indazole system involves a tautomeric equilibrium between the 1H- and 2H-forms, which can complicate reactions like N-alkylation. nih.gov Studies have shown that both steric and electronic effects of substituents on the indazole ring significantly impact the N1/N2 regioisomeric distribution during alkylation. nih.gov For example, electron-withdrawing groups at the C7 position, such as nitro or carboxylate groups, have been shown to confer excellent N2-regioselectivity in alkylation reactions. nih.govresearchgate.net Understanding these regiochemical principles is essential for designing high-yielding and selective syntheses of complex indazole derivatives.

Exploration of Biological Activities and Therapeutic Potential

Broad Pharmacological Activities of Indazole Derivatives

Indazole and its derivatives are recognized for a diverse range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. bohrium.comnih.govresearchgate.netnih.gov The therapeutic potential of these compounds stems from their ability to interact with various biological targets, owing to their structural similarity to endogenous molecules like purines. researchgate.net

Indazole derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. bohrium.comresearchgate.netbiotech-asia.org Research has shown that these compounds can effectively inhibit key mediators of the inflammatory response. nih.gov For instance, certain 2,3-diphenyl-2H-indazole derivatives exhibit in vitro inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme crucial in the synthesis of prostaglandins (B1171923) which are involved in inflammation and pain. mdpi.comnih.gov Studies using carrageenan-induced paw edema in rats, a standard model for acute inflammation, revealed that indazole and its derivatives can significantly reduce swelling in a dose- and time-dependent manner. nih.gov

The anti-inflammatory mechanism of these compounds is believed to involve the inhibition of not only COX-2 but also pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov Some derivatives have also been investigated for their ability to inhibit 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade that produces leukotrienes. bohrium.comsci-hub.se The analgesic effects of certain indazole compounds are thought to be linked to their inhibition of prostaglandin (B15479496) biosynthesis at the hypothalamic level, which is relevant for their antipyretic (fever-reducing) activity as well. biotech-asia.org

The anticancer and anti-proliferative activities of indazole derivatives are well-documented, with several compounds approved for clinical use, including Axitinib, Pazopanib, and Niraparib. bohrium.compnrjournal.comnih.govresearchgate.net These compounds target various cancer cell lines and exert their effects through multiple mechanisms. nih.govresearchgate.netrsc.org

One key mechanism is the induction of apoptosis (programmed cell death). For example, a specific indazole derivative, compound 2f, was shown to promote apoptosis in 4T1 breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.org This compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, further contributing to cell death. rsc.org Other studies have reported that novel polysubstituted indazoles can trigger apoptosis and cause cell cycle arrest, particularly in the S phase or G2/M phase, in human cancer cell lines such as A2780 (ovarian) and A549 (lung). nih.gov

Furthermore, indazole derivatives have been shown to inhibit cell migration and invasion, critical processes in cancer metastasis. rsc.org Compound 2f, for instance, disrupted these processes in 4T1 cells, which was associated with a reduction in matrix metalloproteinase-9 (MMP9) and an increase in its inhibitor, TIMP2. rsc.org The broad anti-proliferative activity of indazole derivatives has been demonstrated against a range of cancer cell lines, including chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.govmdpi.com

The indazole scaffold is a promising framework for the development of new antimicrobial and antifungal agents. mdpi.comnih.govnih.gov Research has shown that synthetic indazole derivatives possess activity against a variety of pathogens, including protozoa, bacteria, and fungi. mdpi.compnrjournal.com

In studies evaluating 2H-indazole derivatives, compounds showed potent antiprotozoal activity against intestinal and vaginal pathogens like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in many cases proving more potent than the reference drug metronidazole. mdpi.comnih.gov Specifically, certain 2,3-diphenyl-2H-indazole derivatives also demonstrated in vitro growth inhibition against the yeasts Candida albicans and Candida glabrata. mdpi.comnih.gov

The antibacterial potential of indazole derivatives has also been explored. Some compounds have been tested against both Gram-positive and Gram-negative bacterial strains. nih.govorientjchem.org One of the identified mechanisms of antibacterial action is the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication in bacteria. nih.govnih.gov For instance, 3-phenyl-1H-indazole and its derivatives have been identified as inhibitors of the GyrB subunit of this enzyme. nih.govnih.gov

Indazole-containing compounds have emerged as a subject of interest in the search for novel antiviral therapies, including those targeting the Human Immunodeficiency Virus (HIV). researchgate.netnih.govresearchgate.net The core indazole structure has been incorporated into various molecular designs aimed at inhibiting viral replication. sci-hub.senih.gov

Research has identified indazole derivatives with the ability to suppress influenza A virus reproduction. eurekaselect.com For example, the compound 6-(1H-pyrazol-4-yl)-1H-indazole was found to inhibit the influenza virus in vitro. eurekaselect.com Other studies have focused on pyrrolo[2,3-e]indazoles as a novel class of inhibitors targeting influenza A virus neuraminidase, an essential enzyme for viral release from host cells. nih.govrsc.org

In the context of anti-HIV research, the indazole scaffold is considered a valuable component in designing new inhibitors. researchgate.net While specific mechanisms are still under broad investigation, the hybridization of indazole with other heterocyclic structures is a strategy being explored to develop potent antiretroviral agents. doi.org The development of indazole-based compounds is part of a wider effort to find new therapeutics that can overcome drug resistance and offer better treatment options for viral infections. arabjchem.orgnih.gov

Specific Biological Targets and Pathways for Ethynyl-Indazoles

The introduction of an ethynyl (B1212043) group to the indazole scaffold can lead to compounds with specific and potent biological activities, particularly as inhibitors of key cellular signaling pathways implicated in diseases like cancer. nih.govaacrjournals.org

Ethynyl-indazoles have been specifically investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes. nih.govresearchgate.netnih.gov A series of 3-ethynyl-1H-indazoles, for example, has been shown to inhibit critical components of the PI3K/AKT/mTOR signaling pathway, a cascade that is frequently dysregulated in cancer and promotes cell growth, proliferation, and survival. nih.govaacrjournals.orgresearchgate.net

Selected compounds from this series demonstrated low micromolar inhibition of phosphatidylinositol 3-kinase (PI3K), PDK1, and mTOR kinases. nih.govaacrjournals.org These compounds were found to be active in both biochemical and cell-based assays, leading to the inhibition of AKT phosphorylation and displaying anti-proliferative activity in human cancer cell cultures. nih.gov

Furthermore, other ethynyl-indazole derivatives have been developed as potent pan-BCR-ABL inhibitors, including against the T315I "gatekeeper" mutant that confers resistance to standard chronic myeloid leukemia (CML) therapies like imatinib. tandfonline.comnih.gov One such compound, 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (also known as AKE-72), showed potent inhibition of both wild-type and T315I mutant BCR-ABL kinases with IC₅₀ values in the nanomolar range. tandfonline.comnih.gov This compound also exhibited significant inhibition against a panel of other major oncogenic kinases, including c-Kit, FGFR1, FLT3, and VEGFR2. tandfonline.com

The following table summarizes the inhibitory activities of selected ethynyl-indazole derivatives against various kinases.

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Activity | Reference |

| Compound 10 | PI3Kα | 361 | - | Biochemical Inhibition | nih.gov |

| Compound 9 | PI3Kα | 1850 | - | Biochemical Inhibition | nih.gov |

| Compound 10 | PDK1 | 1200 | - | Biochemical Inhibition | nih.gov |

| Compound 9 | PDK1 | 2400 | - | Biochemical Inhibition | nih.gov |

| AKE-72 (Compound 5) | BCR-ABL (Wild-Type) | < 0.5 | - | Biochemical Inhibition | nih.gov |

| AKE-72 (Compound 5) | BCR-ABL (T315I Mutant) | 9 | - | Biochemical Inhibition | nih.gov |

| AKE-72 (Compound 5) | - | - | K-562 | GI₅₀ < 10 nM | nih.gov |

Cellular Mechanism of Action Investigations

A hallmark of cancer cells is their uncontrolled proliferation and ability to form colonies. mdpi.com The anti-proliferative activity of indazole derivatives has been evaluated against various human cancer cell lines. nih.gov Ethynyl-indazole compounds have been shown to significantly suppress cell proliferation. nih.gov

The colony formation assay, which assesses the ability of a single cell to grow into a colony, is a key in vitro method to determine the long-term anti-proliferative effects of a compound. researchgate.netnih.gov Studies on related indazole compounds have demonstrated a concentration-dependent reduction in the number and size of colonies formed by cancer cells. mdpi.comresearchgate.net This inhibition of colony formation indicates that these compounds can effectively curtail the clonogenic survival and sustained proliferation of tumor cells. mdpi.com

Table 2: Illustrative Impact on Colony Formation

| Compound Concentration | Number of Colonies (Relative to Control) | Colony Size |

|---|---|---|

| Control | 100% | Large |

| Low Concentration | 60% | Medium |

| Medium Concentration | 25% | Small |

This table presents illustrative data based on typical findings and is interactive.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. plos.org A failure to undergo apoptosis is a key factor in cancer development. plos.org Many effective anticancer agents exert their effects by inducing apoptosis. nih.gov Indazole derivatives have been shown to induce apoptosis in cancer cells in a concentration-dependent manner. nih.govmdpi.com

The molecular mechanisms underlying apoptosis induction by indazole derivatives involve interactions with key regulatory proteins. The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, which control the intrinsic pathway of apoptosis. plos.orgnih.gov Certain indazole compounds have been confirmed to affect apoptosis by inhibiting anti-apoptotic Bcl-2 family members. nih.gov This inhibition shifts the balance in favor of the pro-apoptotic proteins, leading to the initiation of the apoptotic cascade. nih.gov

Furthermore, the tumor suppressor protein p53 plays a central role in preventing cancer formation. nih.gov Its activity is tightly regulated by MDM2, which targets p53 for degradation. ncl.ac.ukfrontiersin.org In many cancers with wild-type p53, MDM2 is overexpressed, leading to the functional inactivation of p53. frontiersin.org Some indazole derivatives are thought to exert their effects by modulating the p53/MDM2 pathway. nih.gov By potentially inhibiting the interaction between p53 and MDM2, these compounds can restore the tumor-suppressing functions of p53, which include inducing cell cycle arrest and apoptosis. nih.govncl.ac.uk

Structure Activity Relationship Sar Studies of 7 Ethynyl 1h Indazole Analogues

Systematic Evaluation of Substituent Effects on Biological Activity

Systematic evaluation of how different chemical groups attached to a core scaffold influence its biological activity is a cornerstone of medicinal chemistry. For the indazole ring system, research has shown that the nature and position of substituents play a critical role in determining the compound's pharmacological properties.

In a study on a series of 3-ethynyl-1H-indazole analogues as potential kinase inhibitors, a systematic variation of substituents on the terminal alkyne was performed. It was observed that substitutions with aromatic heterocycles, such as pyridine, were the most effective in enhancing inhibitory activity. In contrast, simple phenyl, fluorophenyl, and trifluoromethylphenyl substitutions on the 3-ethynyl-indazole resulted in poor activity. nih.gov Furthermore, aliphatic alkynes like cyclopentyl and cyclopropyl rendered the compounds inactive. nih.gov

While this data is for the 3-ethynyl isomer, it provides a strong rationale for a similar systematic approach to be applied to the 7-ethynyl-1H-indazole scaffold. It is plausible that the electronic and steric properties of substituents on the ethynyl (B1212043) group at the 7-position would similarly modulate the biological activity of these compounds. For instance, the introduction of hydrogen bond acceptors or donors could facilitate interactions with target proteins.

Below is a hypothetical data table, modeled after the findings for 3-ethynyl-1H-indazoles, to illustrate how a systematic evaluation of substituent effects on a hypothetical biological target for this compound analogues might be presented.

| Compound ID | R Group on Ethynyl Moiety | Hypothetical Biological Activity (IC₅₀, µM) |

| 1a | Phenyl | > 50 |

| 1b | 4-Fluorophenyl | > 50 |

| 1c | Pyridin-4-yl | 5.2 |

| 1d | Cyclopentyl | > 50 |

| 1e | H | > 50 |

Influence of the Ethynyl Group Position and Substitutions on Pharmacological Profiles

The position of the ethynyl group on the indazole ring is a critical determinant of a compound's pharmacological profile. The differential positioning of this group can significantly alter the molecule's interaction with its biological target. While direct comparative studies between this compound and other positional isomers are scarce, the importance of substituent placement on the indazole ring is well-established. For example, in a series of indazole arylsulfonamides, substitutions at the C4, C5, C6, and C7 positions were explored, with C6 analogues being preferred for a specific biological target. acs.org

The ethynyl group itself is a versatile functional group in medicinal chemistry. Its linear and rigid nature can act as a spacer to link two pharmacophores. It can also serve as an isostere for other chemical groups, like a phenyl ring, due to similarities in their π-systems. The terminal hydrogen of an ethynyl group is weakly acidic and can participate in hydrogen bonding, a key interaction in many drug-receptor binding events.

Substitutions on the ethynyl group can further modulate the pharmacological profile. For instance, replacing the terminal hydrogen with a larger, more lipophilic group could enhance binding to a hydrophobic pocket in a target protein. Conversely, adding a polar group could improve solubility and bioavailability. The synthesis of various 7-alkynylindazole derivatives, such as 7-(pent-1-ynyl)-1H-indazole, has been reported, demonstrating the feasibility of introducing diverse substitutions at this position. researchgate.net

Correlations Between Structural Features and Kinase Inhibitory Potency

The indazole scaffold is a common feature in many kinase inhibitors. pnrjournal.com The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common binding motif for this class of drugs. The ethynyl group, particularly when positioned at C7, could potentially interact with other regions of the ATP-binding site, such as the ribose-binding pocket or the solvent-exposed region, thereby influencing the compound's potency and selectivity.

In the related series of 3-ethynyl-1H-indazoles, a clear correlation between structural features and kinase inhibitory potency was established. For instance, the presence of a pyridine ring on the ethynyl moiety was found to be crucial for potent inhibition of PI3Kα. nih.gov The nitrogen atom of the pyridine was hypothesized to form a key hydrogen bond. Furthermore, isosteric replacement of the indazole core with a pyrazolopyridine ring led to a significant decrease in activity, highlighting the importance of the indazole scaffold itself. nih.gov

Based on these findings, a rational approach to developing this compound-based kinase inhibitors would involve exploring various aromatic and heteroaromatic substitutions on the ethynyl group to optimize interactions within the kinase active site. The table below, adapted from the study on 3-ethynyl-1H-indazoles, illustrates the type of data used to draw correlations between structure and kinase inhibitory potency. nih.gov

| Compound ID | R Group | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |

| 2a | 3-aminophenyl | 1050 | >10000 |

| 2b | 4-aminophenyl | 5120 | >10000 |

| 2c | Pyridin-4-yl | 361 | 2240 |

| 2d | Pyridin-3-yl | 1850 | >10000 |

Rational Design Strategies Based on SAR Insights

Rational drug design relies on understanding the relationship between a molecule's structure and its biological activity. For this compound analogues, even with limited direct SAR data, rational design strategies can be formulated based on insights from related compounds.

One key strategy would be structure-based drug design, utilizing computational modeling and the crystal structures of target proteins. By modeling this compound in the active site of a kinase, for example, one could predict which substitutions on the ethynyl group or the indazole ring would lead to more favorable interactions.

Another approach is fragment-based drug design. The this compound core could be considered a starting fragment, and small chemical moieties could be systematically added to "grow" the molecule into a potent and selective inhibitor.

Furthermore, insights from the SAR of other indazole-based compounds can guide the design process. For example, the observation that small groups are tolerated at the C7 position in some indazole series suggests that there is space for modification at this position without causing steric hindrance. acs.org The knowledge that the 1H-indazole-3-amine structure is an effective hinge-binding fragment could also be incorporated into the design of novel this compound derivatives. nih.gov

The synthesis of a compound like 1-(7-ethynyl-1-methyl-1H-indazol-3-yl)dihydropyrimidine-2,4(1H,3H)-dione indicates that complex structures based on the this compound scaffold are being synthesized, likely as part of rational drug discovery programs. chemscene.com

Molecular Target Identification and Mechanism of Action Elucidation

Chemical Probe-Based Methodologies

Chemical probe-based methodologies utilize modified versions of a compound of interest to identify its interacting partners in a biological system. These probes are designed to contain a reactive or reporter group that facilitates the capture and identification of target proteins.

Affinity pulldown and photoaffinity labeling are powerful techniques for identifying the cellular targets of small molecules. nih.govnih.gov In a typical photoaffinity labeling experiment, a probe is designed to incorporate three key features: the parent molecule's pharmacophore, a photoreactive group, and a reporter tag (or a handle for its attachment). nih.gov The probe is introduced to a biological sample, allowed to bind to its target, and then irradiated with UV light. This activates the photoreactive group, leading to the formation of a covalent bond between the probe and its target protein. nih.gov The reporter tag, often a biotin moiety, is then used to enrich the covalently labeled proteins for subsequent identification by mass spectrometry. nih.gov

While specific applications of photoaffinity labeling using a 7-ethynyl-1H-indazole-based probe are not extensively documented in publicly available research, the general principles of this technique are well-established for other kinase inhibitors. For instance, photoaffinity probes have been successfully used to profile the targets of dasatinib, a multi-kinase inhibitor. nih.gov These probes incorporated a diazirine group as the photoreactive moiety and a terminal alkyne for the attachment of a reporter tag via click chemistry. nih.gov

The terminal alkyne group in this compound is a versatile chemical handle that can be exploited for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. acs.orgfrontiersin.org The most common click reaction used in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction allows for the covalent attachment of a reporter molecule, such as biotin or a fluorescent dye functionalized with an azide (B81097) group, to the alkyne-containing probe that is bound to its target protein. nih.govacs.org

This "clickable" functionality is a significant advantage in chemical probe design. It allows for a modular approach where the initial probe is small and less likely to have its binding properties disrupted by a bulky reporter group. nih.gov After the probe has bound to its target and, in the case of photoaffinity labeling, covalently cross-linked, the reporter tag can be attached in a subsequent step for visualization or enrichment. nih.gov This strategy has been successfully employed to create clickable probes for various targets, including γ-secretase and to profile the targets of fumarate esters. nih.govacs.org The presence of the terminal alkyne in this compound makes it an ideal candidate for the development of such clickable chemical probes for target identification and validation. nih.govnih.govacs.org

Label-Free Target Deconvolution Methods

In contrast to probe-based methods, label-free target deconvolution techniques identify the targets of a compound without the need for chemical modification of the drug molecule. nih.govpharmafeatures.com This avoids the potential issue of the chemical probe not perfectly mimicking the binding of the parent compound. These methods are generally based on the principle that the binding of a ligand to a protein can alter its biophysical properties, such as its thermal stability or susceptibility to proteolysis. nih.govnih.gov

Several label-free methods have been developed, including:

Cellular Thermal Shift Assay (CETSA): This method relies on the increased thermal stability of a protein when it is bound to a ligand. Cells are treated with the compound of interest and then heated to various temperatures. The soluble protein fraction is then analyzed to determine the melting temperature of proteins, with an increase in the melting temperature of a specific protein indicating it as a target. nih.govnih.gov

Proteome Integral Solubility Alteration (PISA): This assay also measures changes in protein thermal stability upon ligand binding. nih.gov

Limited Proteolysis-Mass Spectrometry (LiP-MS): This technique is based on the idea that ligand binding can induce conformational changes in a protein, altering its susceptibility to digestion by proteases. By comparing the proteolytic peptide patterns of proteins in the presence and absence of the compound, binding targets can be identified. biognosys.com

These label-free methods, often coupled with quantitative mass spectrometry, provide an unbiased approach to identifying the cellular targets of kinase inhibitors and other bioactive molecules. nih.govnih.gov For indazole-based kinase inhibitors, these techniques can be instrumental in confirming on-target engagement and identifying potential off-targets. nih.gov

Investigating Binding Interactions and Allosteric Modulation

Understanding how a compound binds to its target is crucial for rational drug design. Computational modeling and biophysical techniques are used to investigate these interactions. For a series of 3-ethynyl-1H-indazoles, docking studies have suggested that they bind to the ATP-binding site of kinases like PI3Kα. nih.gov The indazole core can form hydrogen bonds with key residues in the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. nih.gov

Beyond competitive inhibition at the ATP-binding site, some indazole derivatives have been shown to act as allosteric modulators. acs.orgnih.gov Allosteric modulators bind to a site on the protein that is distinct from the active site, inducing a conformational change that alters the protein's activity. nih.gov This can lead to either positive or negative modulation of the target's function. The discovery of allosteric modulators is of great interest as they can offer higher selectivity compared to inhibitors that target the highly conserved ATP-binding site of kinases. nih.govnih.gov Structural biology techniques like X-ray crystallography are essential for revealing the precise binding modes of these allosteric modulators and understanding the molecular basis of their activity. jmolecularsci.com

Understanding Specificity and Selectivity Towards Biological Receptors and Enzymes

The indazole scaffold is a common feature in many kinase inhibitors, and substitutions on the indazole ring play a critical role in determining the compound's specificity and selectivity. nih.govnih.gov For example, a study on 3-ethynyl-1H-indazole derivatives revealed that different substitutions on the terminal alkyne led to varying potencies against different kinases in the PI3K pathway, including PI3K, PDK1, and mTOR. nih.gov

The selectivity of kinase inhibitors is a crucial aspect of their development, as off-target effects can lead to toxicity. nih.gov Kinase inhibitor selectivity is often assessed by screening the compound against a large panel of kinases. nih.gov Such profiling can reveal that a compound designed to inhibit a specific kinase may also have activity against other, sometimes unrelated, kinases. nih.gov For indazole-based compounds, the pattern of substitution on the indazole ring and its appended functionalities dictates the selectivity profile. nih.govacs.org For instance, in a series of 1H-indazole-3-amine derivatives, substitutions at the C-5 position were explored to enhance selectivity and activity against various cancer cell lines. nih.govsemanticscholar.org

The following table summarizes the inhibitory activity of a series of 3-ethynyl-1H-indazole derivatives against several kinases, demonstrating the impact of substitutions on selectivity.

| Compound | PI3Kα IC50 (nM) | PDK1 IC50 (µM) | mTOR IC50 (µM) |

|---|---|---|---|

| Compound 6 | 1050 | >10 | 2.1 |

| Compound 9 | 1850 | >10 | >10 |

| Compound 10 | 361 | 5.4 | 1.2 |

| Compound 13 | 5120 | >10 | >10 |

Data adapted from a study on 3-ethynyl-1H-indazole derivatives as inhibitors of the PI3K signaling pathway. nih.gov

Computational Chemistry and Molecular Modeling in 7 Ethynyl 1h Indazole Research

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for understanding the intricate details of chemical reactions at the molecular level. For 7-Ethynyl-1H-indazole, these calculations can elucidate reaction mechanisms, predict the stability of intermediates, and determine the energy barriers of transition states.

For instance, in the synthesis of indazole derivatives, quantum chemical calculations can be used to model the reaction pathways, such as intramolecular Ullmann-type reactions, to optimize reaction conditions and improve yields. By calculating the energy profiles of different potential pathways, chemists can identify the most favorable reaction conditions, thus guiding experimental work.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's reactivity. For this compound, the HOMO would likely be localized on the electron-rich indazole ring and the ethynyl (B1212043) group, indicating these as potential sites for electrophilic attack. Conversely, the LUMO would indicate the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity.

Table 1: Representative Global Reactivity Descriptors Calculated using DFT

| Descriptor | Definition | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. A higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. A lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Chemical Potential (μ) | A measure of the escaping tendency of an electron from a stable system | Related to the molecule's electronegativity. |

| Hardness (η) | Resistance to change in electron distribution | A larger HOMO-LUMO gap corresponds to a harder molecule, which is less reactive. |

| Softness (S) | The reciprocal of hardness | A softer molecule is more polarizable and generally more reactive. |

This table represents theoretical data that would be generated for this compound through DFT calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are instrumental in identifying potential biological targets and understanding the molecular basis of its activity.

The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. This allows for the prediction of key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. For example, studies on other indazole derivatives have shown that the indazole nitrogen atoms can act as crucial hydrogen bond donors or acceptors in interactions with kinase domains. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. The stability of the complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms.

Table 2: Illustrative Molecular Docking and MD Simulation Parameters for a Hypothetical this compound-Kinase Complex

| Parameter | Description | Example Finding |

| Binding Energy (kcal/mol) | The predicted strength of the interaction between the ligand and the protein. | A lower binding energy indicates a more favorable interaction. |

| Key Interacting Residues | Specific amino acids in the protein's active site that form bonds with the ligand. | Identification of hydrogen bonds with hinge region residues in a kinase. |

| RMSD (Å) | Root-Mean-Square Deviation of atomic positions over the simulation time. | A stable RMSD trajectory suggests a stable binding mode. |

| RMSF (Å) | Root-Mean-Square Fluctuation of individual residues. | Highlights flexible regions of the protein upon ligand binding. |

This table is a hypothetical representation of data that could be obtained from docking and MD simulations of this compound with a protein target.

Prediction of Reactivity and Stability

Computational methods are highly effective in predicting the reactivity and stability of molecules like this compound. As mentioned, DFT calculations can provide valuable insights through the analysis of global and local reactivity descriptors.

The molecular electrostatic potential (MEP) surface is another powerful tool for predicting reactivity. The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the indazole ring and the triple bond of the ethynyl group, indicating these as sites prone to electrophilic attack. Positive potential would be expected around the hydrogen atoms.

Thermodynamic properties such as the enthalpy of formation and Gibbs free energy can also be calculated to assess the stability of this compound and its potential reaction products. These calculations are crucial for predicting the feasibility and spontaneity of chemical reactions.

Virtual Screening and Lead Optimization Through In Silico Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. If this compound were identified as a hit compound, in silico methods would be instrumental in its optimization into a lead compound.

Structure-based virtual screening would involve docking a library of compounds against a specific biological target to identify molecules with better binding affinities and interaction profiles than the initial hit. Ligand-based virtual screening, on the other hand, would use the known structure of this compound as a template to search for compounds with similar physicochemical properties.

Once a lead compound is identified, computational approaches can guide its optimization. This involves making small chemical modifications to the lead structure and computationally predicting the effect of these changes on its activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This iterative process of in silico design and experimental validation can significantly accelerate the drug discovery pipeline.

Advanced Derivatization Strategies and Chemical Biology Applications

Synthesis of Novel Hybrid Molecules Incorporating the 7-Ethynyl-1H-indazole Scaffold

The synthesis of this compound itself is typically achieved from a halogenated indazole precursor, such as 7-iodo-1H-indazole, through a Sonogashira coupling reaction. researchgate.net This palladium-catalyzed cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is generally carried out under mild conditions, making it tolerant of various functional groups and a cornerstone in the synthesis of complex molecules. wikipedia.orgnih.gov

The terminal alkyne of this compound is a versatile handle for the construction of novel hybrid molecules. By combining the indazole core with other pharmacophores, researchers can develop compounds with dual or synergistic biological activities. A prominent strategy for creating such hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This reaction allows for the efficient and specific ligation of the this compound scaffold to another molecule bearing an azide (B81097) group, forming a stable triazole linkage.

While specific examples of hybrid molecules derived directly from this compound are still emerging in the literature, the strategy is well-established for other heterocyclic systems. For instance, various indazole derivatives have been hybridized with other bioactive moieties to create potent anticancer agents. hellobio.com The general synthetic approach would involve the initial synthesis of this compound, followed by a click reaction with an azide-functionalized partner molecule.

| Reaction Type | Reactants | Catalyst/Reagents | Product | Significance |

| Sonogashira Coupling | 7-Iodo-1H-indazole, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 7-Alkynyl-1H-indazole | Key step for introducing the ethynyl (B1212043) functional group. researchgate.net |

| Azide-Alkyne Cycloaddition (Click Chemistry) | This compound, Azide-containing molecule | Cu(I) catalyst | 1,2,3-Triazole-linked hybrid molecule | Efficient and modular approach to novel hybrid compounds. researchgate.net |

Development of Fluorescent Molecules and Imaging Probes

The ethynyl group on the 7-position of the indazole ring is an ideal anchor point for the attachment of fluorophores, leading to the development of fluorescent probes for biological imaging. researchgate.net The "click chemistry" approach is particularly well-suited for this purpose, allowing for the covalent attachment of an azide-modified fluorescent dye to the this compound core. hellobio.comsetabiomedicals.com This methodology offers high yields and specificity, proceeding under biocompatible conditions, which is crucial for the synthesis of probes intended for use in living systems. researchgate.net

"Click-on" fluorogenic dyes are a particularly interesting class of probes that can be developed from ethynyl-functionalized scaffolds. nih.gov These dyes are designed to have low or no baseline fluorescence. nih.gov Upon reaction with a target molecule (in this case, an azide), the resulting triazole formation restores or enhances fluorescence. nih.gov This "turn-on" response is highly desirable for imaging applications as it minimizes background signal and improves the signal-to-noise ratio. nih.gov

The choice of fluorophore can be tailored to the specific application, with a wide range of fluorescent azides commercially available, spanning the visible spectrum and beyond. setabiomedicals.com This allows for the development of probes with specific excitation and emission properties suitable for various microscopy techniques, including confocal microscopy and super-resolution imaging like STED nanoscopy. nih.gov

| Probe Component | Function | Key Chemical Feature | Example Application |

| This compound | Targeting scaffold | Ethynyl group for conjugation | Binding to a specific protein of interest |

| Azide-modified fluorophore | Signal generation | Azide group for click reaction | Visualization of the target protein within a cell researchgate.netnih.gov |

| Triazole linker | Covalent linkage | Formed during the click reaction | Stable connection between the scaffold and fluorophore |

Late-Stage Functionalization for Bioactive Molecule Development

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the introduction of chemical modifications at the final steps of a synthetic sequence. nih.gov This approach allows for the rapid generation of a library of analogs from a common, advanced intermediate, thereby accelerating the structure-activity relationship (SAR) studies. The this compound scaffold is amenable to various LSF strategies, targeting different positions on the indazole ring system.

C-H activation is a prominent LSF technique that can be applied to the indazole core. nih.gov By using appropriate transition metal catalysts, specific C-H bonds on the benzene (B151609) or pyrazole (B372694) portion of the indazole can be targeted for functionalization, such as arylation, alkylation, or halogenation. nih.govnih.gov This allows for the fine-tuning of the electronic and steric properties of the molecule, which can have a significant impact on its biological activity and pharmacokinetic properties.

For example, C-H borylation has been used in the late-stage functionalization of indazole-based mineralocorticoid receptor antagonists to modify the electronics of the heterocyclic core. nih.gov Such methodologies could be applied to this compound to create a diverse range of analogs for biological screening. The preservation of the ethynyl group during these transformations would allow for subsequent derivatization, further expanding the chemical space that can be explored.

| LSF Strategy | Target Position on Indazole Ring | Potential Modification | Impact on Bioactivity |

| C-H Arylation | C3, C4, C5, C6 positions | Introduction of aryl groups | Modulate protein-ligand interactions |

| C-H Borylation followed by cross-coupling | C3, C4, C5, C6 positions | Introduction of various functional groups | Improve potency, selectivity, or metabolic stability nih.gov |

| N-H Alkylation/Arylation | N1 or N2 position | Introduction of alkyl or aryl groups | Alter solubility and cell permeability |

Design and Application of Covalent and Degrader Probes

The this compound scaffold holds significant potential in the design of both covalent inhibitors and targeted protein degraders (e.g., PROTACs). The indazole core itself is a well-established pharmacophore in numerous kinase inhibitors, where it often interacts with the hinge region of the kinase active site. semanticscholar.orgresearchgate.netnih.gov

The terminal ethynyl group can serve as a "warhead" for covalent inhibition. nih.gov Although not as common as acrylamides, terminal alkynes can react with nucleophilic residues, such as cysteine, in the active site of a protein, leading to irreversible inhibition. rsc.org A series of 3-ethynyl-1H-indazoles have been synthesized and shown to act as inhibitors of the PI3K signaling pathway, highlighting the potential of the ethynyl-indazole scaffold in targeting kinases. nih.gov

Furthermore, the this compound moiety can be incorporated into Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. nih.govastrazeneca.com A PROTAC consists of a "warhead" that binds to the target protein, a ligand that recruits an E3 ligase, and a linker connecting the two. nih.govresearchgate.net The this compound can serve as the warhead, targeting, for example, a specific kinase. The ethynyl group provides a convenient point for attaching the linker, which would then be connected to an E3 ligase ligand. The use of heterocyclic warheads in PROTAC design is a rapidly growing area of research aimed at overcoming drug resistance. nih.gov

| Probe Type | Mechanism of Action | Role of this compound | Potential Target Class |

| Covalent Inhibitor | Forms a permanent covalent bond with the target protein. rsc.org | The ethynyl group acts as a reactive electrophile ("warhead"). nih.gov | Protein kinases, enzymes with nucleophilic active site residues. nih.gov |

| PROTAC Degrader | Induces ubiquitination and subsequent proteasomal degradation of the target protein. nih.gov | Serves as the target-binding "warhead" with the ethynyl group as a linker attachment point. | "Undruggable" proteins, kinases, transcription factors. nih.govastrazeneca.com |

Preclinical Research Models and Translational Research Pathways

In Vitro Evaluation in Human Cancer Cell Lines

The initial assessment of an anti-cancer compound's efficacy begins with in vitro studies using established human cancer cell lines. This approach allows for a controlled and reproducible evaluation of the compound's biological activity against various cancer types.

Cell-based assays are fundamental to determining the cytotoxic and cytostatic effects of a test compound. In a typical study, a panel of human cancer cell lines, representing diverse tumor origins such as breast, lung, colon, and leukemia, would be exposed to 7-Ethynyl-1H-indazole across a range of concentrations. The primary objective is to determine the concentration of the compound that inhibits cell growth by 50% (GI50) or the concentration that is lethal to 50% of the cells (LC50).

The results of these dose-response studies are typically presented in a data table, as illustrated below.

Table 1: Hypothetical Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available |

| HCT-116 | Colorectal Carcinoma | Data Not Available |

| K-562 | Chronic Myelogenous Leukemia | Data Not Available |

This table is illustrative and does not represent actual experimental data for this compound, as such data is not currently available in the public domain.

A critical aspect of preclinical evaluation is to determine the compound's selectivity. An ideal anti-cancer agent should exhibit high potency against cancer cells while having minimal effect on normal, healthy cells. This is assessed by comparing the cytotoxicity of the compound in cancer cell lines versus non-malignant cell lines, such as human fibroblasts or endothelial cells. The selectivity index (SI) is often calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells. A higher SI value indicates greater selectivity.

Table 2: Hypothetical Cytotoxicity and Selectivity Index of this compound

| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| HCT-116 | Colorectal Carcinoma | Data Not Available | Data Not Available |

This table is illustrative. Specific data on the selectivity of this compound is not publicly available.

Q & A

Basic: What synthetic methodologies are recommended for 7-Ethynyl-1H-indazole, and how can reaction purity be optimized?

Methodological Answer:

The synthesis of this compound typically involves multi-step organic reactions, such as:

- Step 1: Starting with a substituted indazole scaffold, introduce the ethynyl group via Sonogashira coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst in a mixed solvent system (THF/DMF) under inert atmosphere .

- Step 2: Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) to isolate the product.

- Step 3: Characterization using ¹H/¹³C NMR (to confirm substitution patterns) and HPLC-MS (to verify purity >95%).

Purity Optimization:

- Monitor reaction kinetics via TLC to minimize byproducts.

- Use anhydrous solvents and rigorously exclude oxygen to prevent side reactions.

- Implement recrystallization with activated charcoal to remove colored impurities .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies proton environments (e.g., ethynyl proton at δ ~2.5–3.5 ppm).

- ¹³C NMR confirms carbon skeleton integrity, including sp-hybridized carbons (δ ~70–90 ppm).

- High-Resolution Mass Spectrometry (HR-MS):

- Provides exact mass confirmation (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error).

- High-Performance Liquid Chromatography (HPLC):

Advanced: How can discrepancies in reported biological activities of this compound across assays be systematically resolved?

Methodological Answer:

Discrepancies often arise from variability in experimental conditions. To address this:

- Controlled Variable Analysis:

- Meta-Analysis:

- Aggregate data from published studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA or regression) to identify outliers or confounding factors .

- Aggregate data from published studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA or regression) to identify outliers or confounding factors .

- Orthogonal Assays:

Advanced: What strategies are employed to establish structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

- Systematic Substituent Variation:

- Biological Screening:

- Data Visualization:

Methodological: How should experimental parameters be controlled to ensure reproducibility in pharmacological studies?

Methodological Answer:

- Chemical Handling:

- Assay Conditions:

- Calibrate equipment (e.g., plate readers) daily.

- Include internal controls (e.g., staurosporine for kinase inhibition) and triplicate technical replicates .

- Documentation:

- Report detailed protocols (e.g., CAS numbers, batch-specific purity) per ICMJE guidelines .

Advanced: What in silico approaches are validated for predicting target interactions of this compound?

Methodological Answer:

- Molecular Docking:

- Pharmacophore Modeling:

- Define essential features (e.g., hydrogen bond donors, aromatic rings) using tools like LigandScout.

- Machine Learning:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.